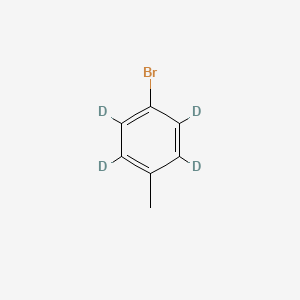

4-Bromotoluene-2,3,5,6-D4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromotoluene-2,3,5,6-D4 is a deuterated derivative of 4-bromotoluene, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium atoms. This compound is often used as a stable isotope-labeled compound in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromotoluene-2,3,5,6-D4 typically involves the bromination of toluene followed by deuteration. One common method includes the use of deuterated reagents to replace the hydrogen atoms with deuterium. The reaction conditions often involve the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and deuteration processes. The bromination step is usually carried out in a controlled environment to ensure high yield and purity. The deuteration process involves the use of deuterium gas or deuterated solvents under specific conditions to achieve the desired isotopic labeling .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromotoluene-2,3,5,6-D4 undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The bromine atom can be reduced to form toluene derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

Substitution: Products include various substituted toluenes depending on the nucleophile used.

Oxidation: Products include 4-bromobenzoic acid or 4-bromobenzaldehyde.

Reduction: The major product is toluene.

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Nuclear Magnetic Resonance Spectroscopy (NMR):

- Reference Standard: 4-Bromotoluene-2,3,5,6-D4 serves as a reference standard in NMR spectroscopy. Its deuterated nature enhances spectral resolution and simplifies the analysis of complex mixtures by reducing background signals from hydrogen.

- Mechanistic Studies: It is utilized to study reaction mechanisms due to its stable isotopic labeling, allowing researchers to trace pathways and interactions in chemical reactions.

Synthesis of Deuterated Compounds:

- The compound is employed in the synthesis of other deuterated derivatives. Its bromine atom can be substituted with various functional groups through nucleophilic substitution reactions, facilitating the creation of diverse chemical entities for research and industrial applications.

Biological Research Applications

Metabolic Studies:

- Tracing Metabolic Pathways: In biological systems, this compound is used to trace the metabolic pathways of brominated compounds. The incorporation of deuterium allows for the monitoring of metabolic transformations without altering the biological activity significantly.

Pharmacokinetics:

- This compound plays a crucial role in drug development by studying the metabolism and distribution of brominated drugs. The presence of deuterium can influence pharmacokinetic properties such as absorption and elimination rates.

Industrial Applications

Flame Retardants:

- As part of research into brominated flame retardants, this compound is investigated for its effectiveness in inhibiting combustion. Its unique properties make it a candidate for developing safer and more efficient flame retardant materials .

Chemical Manufacturing:

- In industrial settings, this compound is used to produce other deuterated chemicals that are essential for various applications across pharmaceuticals and materials science.

Case Studies and Research Findings

-

NMR Spectroscopy Study:

A study demonstrated that using this compound as a reference standard improved the accuracy of NMR results in complex organic mixtures. Researchers were able to elucidate reaction mechanisms more effectively compared to non-deuterated counterparts. -

Pharmacokinetic Analysis:

In a pharmacological study involving brominated drugs, researchers utilized this compound to assess metabolic pathways in vivo. The results indicated that deuteration altered the metabolic profile significantly compared to non-deuterated analogs. -

Development of Flame Retardants:

Research into new brominated flame retardants highlighted the potential of this compound as an effective additive due to its stability and efficiency in combustion inhibition.

Wirkmechanismus

The mechanism of action of 4-Bromotoluene-2,3,5,6-D4 involves its interaction with molecular targets through its bromine and deuterium atoms. The bromine atom can participate in electrophilic aromatic substitution reactions, while the deuterium atoms provide stability and resistance to metabolic degradation. This makes it a valuable tool in studying reaction mechanisms and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromotoluene: The non-deuterated version of 4-Bromotoluene-2,3,5,6-D4.

2-Bromotoluene: A positional isomer with the bromine atom at the 2-position.

3-Bromotoluene: A positional isomer with the bromine atom at the 3-position.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies in NMR spectroscopy and metabolic tracing. The presence of deuterium atoms also makes it less reactive compared to its non-deuterated counterparts, providing a distinct advantage in certain research applications .

Biologische Aktivität

4-Bromotoluene-2,3,5,6-D4 is a deuterated derivative of 4-bromotoluene, which is a significant compound in organic chemistry and pharmacology. The substitution of hydrogen atoms with deuterium can influence the biological activity and pharmacokinetic properties of the compound. This article explores the biological activity of this compound, including its effects on biological systems, potential applications in research, and relevant case studies.

- Molecular Formula : C7H7Br

- Molecular Weight : 175.06 g/mol

- CAS Number : 112484-85-2

- Structure : The structure features a bromine atom attached to a toluene ring that has deuterium labeling at the 2, 3, 5, and 6 positions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that deuterated compounds can exhibit altered metabolic pathways compared to their non-deuterated counterparts due to differences in bond strength and stability.

- Pharmacokinetics : Deuteration often leads to improved metabolic stability. Studies have shown that deuterated compounds can have longer half-lives and altered distribution in biological systems . This can enhance the efficacy of drugs by maintaining therapeutic levels for extended periods.

- Enzyme Interactions : The compound has been studied for its interactions with cytochrome P450 enzymes. Deuterated compounds may show different rates of metabolism due to kinetic isotope effects .

- Cellular Effects : Preliminary studies suggest that this compound may influence cellular signaling pathways involved in apoptosis and cell proliferation.

Study on Metabolic Stability

A study conducted by Russak et al. (2019) examined the impact of deuterium substitution on the pharmacokinetics of various pharmaceuticals. It was found that compounds like this compound exhibited significantly enhanced metabolic stability compared to their non-deuterated versions . This finding suggests potential applications in drug development where prolonged action is desired.

Enzyme Interaction Study

Another investigation focused on the interaction between this compound and cytochrome P450 enzymes. The results indicated that the compound could modulate enzyme activity differently than its non-deuterated analogs, potentially leading to reduced toxicity and side effects in therapeutic applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 175.06 g/mol |

| Boiling Point | Not specified |

| Density | Not specified |

| Half-Life | Extended due to deuteration |

| Key Biological Target | Cytochrome P450 |

Eigenschaften

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTMRBYMKUEVEU-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])Br)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.